![molecular formula C16H10ClF2N3O2S B14227098 2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine CAS No. 558465-52-4](/img/structure/B14227098.png)
2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methanesulfonyl group, which is further connected to a 3-chloropyridin-4-yl and a 2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-chloropyridine and 2,5-difluorobenzene derivatives. These intermediates are then subjected to sulfonylation reactions to introduce the methanesulfonyl group. The final step involves coupling the sulfonylated intermediates with a pyrimidine derivative under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloropyridin-4-yl)(phenyl)methanesulfonyl]pyrimidine
- 2-[(3-Chloropyridin-4-yl)(2-fluorophenyl)methanesulfonyl]pyrimidine
- 2-[(3-Chloropyridin-4-yl)(2,4-difluorophenyl)methanesulfonyl]pyrimidine
Uniqueness
2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine is unique due to the presence of both 3-chloropyridin-4-yl and 2,5-difluorophenyl groups, which can impart distinct chemical and biological properties. The specific arrangement of these substituents can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
558465-52-4 |
|---|---|
Molecular Formula |
C16H10ClF2N3O2S |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
2-[(3-chloropyridin-4-yl)-(2,5-difluorophenyl)methyl]sulfonylpyrimidine |
InChI |
InChI=1S/C16H10ClF2N3O2S/c17-13-9-20-7-4-11(13)15(12-8-10(18)2-3-14(12)19)25(23,24)16-21-5-1-6-22-16/h1-9,15H |
InChI Key |
YJQCCZXUSNCJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)C(C2=C(C=NC=C2)Cl)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


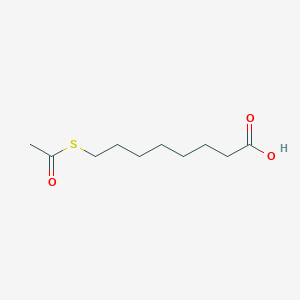
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
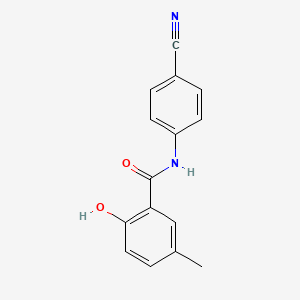
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
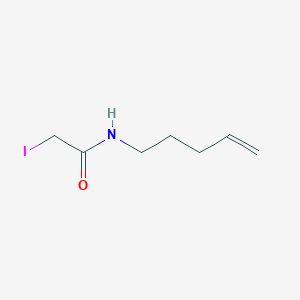
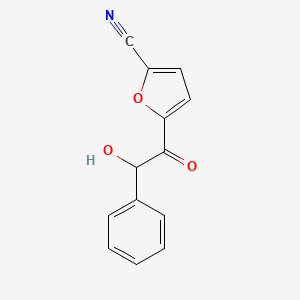
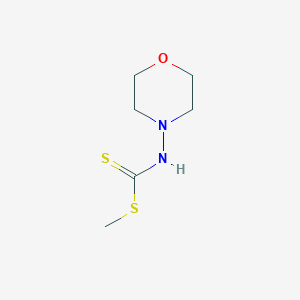
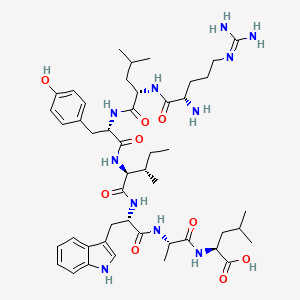
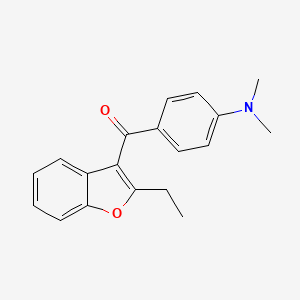
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
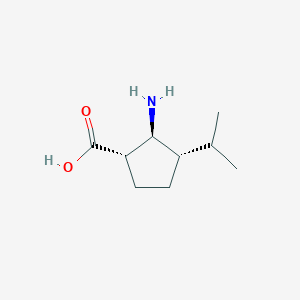
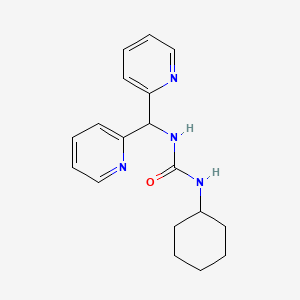
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
